molecular formula C7H6BrF2NO B1379408 5-Bromo-3-(difluoromethoxy)-2-methylpyridine CAS No. 1211536-99-0

5-Bromo-3-(difluoromethoxy)-2-methylpyridine

Cat. No.: B1379408
CAS No.: 1211536-99-0
M. Wt: 238.03 g/mol
InChI Key: BSSKMVWHRJFVNT-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethoxy)-2-methylpyridine is a chemical compound with the molecular formula C7H6BrF2NO It is a pyridine derivative, characterized by the presence of a bromine atom at the 5-position, a difluoromethoxy group at the 3-position, and a methyl group at the 2-position

Preparation Methods

The synthesis of 5-Bromo-3-(difluoromethoxy)-2-methylpyridine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methylpyridine to introduce the bromine atom at the 5-position. This is followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of reagents such as bromine, difluoromethyl ether, and a suitable base to facilitate the substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-Bromo-3-(difluoromethoxy)-2-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

5-Bromo-3-(difluoromethoxy)-2-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethoxy)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

5-Bromo-3-(difluoromethoxy)-2-methylpyridine can be compared to other pyridine derivatives, such as:

    5-Bromo-2-methylpyridine: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    3-(Difluoromethoxy)-2-methylpyridine: Lacks the bromine atom, affecting its potential for substitution reactions.

    5-Chloro-3-(difluoromethoxy)-2-methylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

The presence of both the bromine and difluoromethoxy groups in this compound makes it unique, offering a combination of properties that can be advantageous in various chemical and biological applications.

Biological Activity

5-Bromo-3-(difluoromethoxy)-2-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine and difluoromethoxy groups, may exhibit various pharmacological effects, making it a candidate for further research in drug development.

The molecular formula of this compound is C8H7BrF2N, with a molecular weight of 236.05 g/mol. The structure features a pyridine ring substituted at the 2 and 3 positions, which is significant for its biological activity.

PropertyValue
Molecular FormulaC8H7BrF2N
Molecular Weight236.05 g/mol
IUPAC NameThis compound
CAS Number1211536-99-0

Antimicrobial Activity

Research indicates that compounds with difluoromethoxy groups can enhance antimicrobial properties. The difluoromethoxy moiety may increase lipophilicity, allowing better membrane penetration and interaction with microbial targets. For instance, studies have shown that related compounds exhibit significant antibacterial effects against various strains of bacteria, suggesting a potential similar activity for this compound .

Anticancer Potential

The structural characteristics of this compound suggest it may possess anticancer properties. Similar pyridine derivatives have been explored for their ability to inhibit cancer cell proliferation. For example, certain analogs have demonstrated activity against breast cancer cell lines, indicating that this compound could be evaluated for its efficacy in cancer treatment .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the bromine atom and difluoromethoxy group could facilitate these interactions by altering the electronic properties of the molecule, enhancing binding affinity to biological targets .

Case Studies and Research Findings

  • Antibacterial Study : A study evaluated the antibacterial properties of various pyridine derivatives, including those with difluoromethoxy substitutions. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
  • Anticancer Activity : In vitro studies on related compounds showed inhibition of cell growth in breast cancer models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, which may also apply to this compound .
  • Kinase Inhibition : Some derivatives containing similar structural motifs have been reported as kinase inhibitors, particularly against targets involved in cancer progression. Further investigation into the kinase profile of this compound could reveal its potential as a therapeutic agent .

Properties

IUPAC Name

5-bromo-3-(difluoromethoxy)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-6(12-7(9)10)2-5(8)3-11-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSKMVWHRJFVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-99-0
Record name 5-bromo-3-(difluoromethoxy)-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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